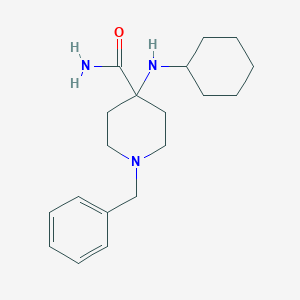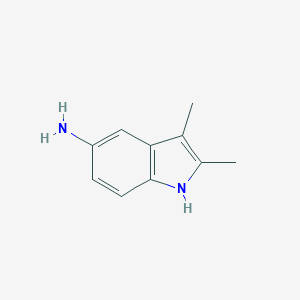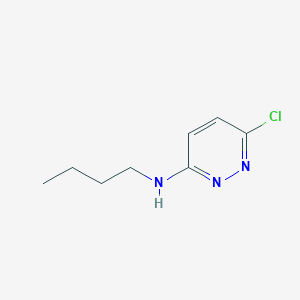
Acétylricinoléate de méthyle
Vue d'ensemble
Description
Methyl acetyl ricinoleate is a derivative of methyl ricinoleate, which itself is an ester of ricinoleic acid. It is synthesized through the acetylation of methyl ricinoleate using acetic anhydride, with ionic liquids often employed as catalysts to enhance the reaction efficiency and yield . This compound is of interest due to its potential applications in the production of fine chemicals and polymer precursors .
Synthesis Analysis
The synthesis of methyl acetyl ricinoleate has been optimized using ionic liquids as catalysts. In one study, 1-(3-sulfonic acid) propyl-pyridinium hydrosulfate was used, achieving a high conversion rate of 97.21% under optimal conditions, which included a molar ratio of methyl ricinoleic acid to acetic anhydride of 1:1.25, a catalyst dosage of 3%, a temperature of 80°C, and a reaction time of 1.5 hours . Another study utilized [Hmim]HSO4 ionic liquid as the catalyst, confirming the structure of the synthesized methyl acetylricinolate by IR and MS, with a yield of 94.82% under the optimum reaction conditions .
Molecular Structure Analysis
The molecular structure of methyl acetyl ricinoleate has been confirmed through various analytical techniques such as infrared spectroscopy (IR) and mass spectrometry (MS). These methods ensure the correct acetylation of the hydroxyl group in the ricinoleate molecule .
Chemical Reactions Analysis
Methyl acetyl ricinoleate can undergo further chemical reactions, such as etherification and esterification, to produce various derivatives. These derivatives can participate in ring-closing metathesis (RCM) reactions, leading to the formation of biosourced compounds like dihydropyran and α,β-unsaturated lactone derivatives. These reactions also facilitate the production of valuable monomers for polymers such as polyamides . Additionally, reactions with mercuric acetate have been studied, revealing the formation of acetoxy-acetoxymercuri complexes and subsequent non-mercurial products, indicating the steric hindrance exerted by the hydroxyl and acetoxyl groups near the ethylenic bond .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl acetyl ricinoleate have been investigated, particularly in the context of its oxidative stability. Methyl acetyl ricinoleate was found to be less stable upon acetylation of the hydroxyl group, as compared to its non-acetylated form. This was determined by measuring the rates of oxidation of the ester and comparing it with other esters like methyl linoleate and methyl oleate. The stability was assessed by monitoring the peroxide value increase rate and the ester disappearance rate . Furthermore, the kinetics of the nitration of methyl ricinoleate, which is a related reaction, have been studied, providing insights into the reactivity of the ricinoleate esters .
Applications De Recherche Scientifique
Chlorure de polyvinyle (PVC) Plastifiant
L'acétylricinoléate de méthyle (MAR) a été testé comme plastifiant pour le PVC . Il a été ajouté au PVC dans une plage de 50 à 90 PHR et l'augmentation de la teneur en plastifiant a eu un effet important sur la tension maximale et la tension à 100 % des échantillons de PVC . La bonne miscibilité avec le PVC et donc l'action efficace de plastification du MAR ont été prouvées par les résultats de l'analyse DMA .
Bio-plastifiant pour matière artificielle en PVC
Le MAR a été utilisé comme bio-plastifiant pour les matières artificielles en PVC . Malgré une faible valeur époxy (3,0 %), le bio-plastifiant conçu affiche une migration considérablement supprimée dans plusieurs scénarios par rapport à un EFAME conventionnel avec une valeur époxy beaucoup plus élevée (5,8 %) .
Agent de surface
Le ricinoléate de méthyle, un type d'ester méthylique d'acide gras synthétisé à partir d'huile de ricin et d'alcool méthylique, est utilisé comme agent de surface .
Additif pour fluide de coupe
Le ricinoléate de méthyle est utilisé comme additif pour fluide de coupe . Il aide à réduire la chaleur et le frottement entre l'outil de coupe et la pièce à usiner, et il aide également à prévenir les brûlures et la fumée.
Lubrifiant
Le ricinoléate de méthyle sert de lubrifiant . Il aide à réduire le frottement entre les surfaces en mouvement.
Plastifiant pour résines cellulosiques
Le ricinoléate de méthyle est un plastifiant pour les résines cellulosiques . Il augmente leur flexibilité, leur extensibilité et leur maniabilité.
Plastifiant pour acétate de polyvinyle
Le ricinoléate de méthyle est également un plastifiant pour l'acétate de polyvinyle
Mécanisme D'action
Target of Action
Methyl acetyl ricinoleate, also known as Flexricin P-4, primarily targets polyvinyl chloride (PVC) , lacquers , and vinyl resins . It also acts as a processing aid for rubber compounds .
Mode of Action
Flexricin P-4 acts as an all-purpose plasticizer for lacquers and vinyls . It is a low volatility, low viscosity product that imparts exceptional cold crack resistance to flexible nitrocellulose lacquers . It also serves as a processing aid for rubber compounds .
Biochemical Pathways
It is known that the compound acts as a spacer between molecules of the polymer, reducing the melt viscosity, lowering the transition temperature, and weakening the intermolecular bonds of the polymer, which facilitates its processing .
Pharmacokinetics
While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of Flexricin P-4, we can discuss its physical and chemical properties that affect its behavior in the environment. Flexricin P-4 has a low volatility and viscosity , and it is a clear thin liquid at room temperature . Its boiling point is 185°C at 1mm pressure , and it has a flash point of 375°F .
Result of Action
The addition of Flexricin P-4 to PVC has a significant effect on the maximum tension and tension at 100% of PVC samples . Moreover, the elongation at break also increases with the increase of plasticizer content . It imparts cold crack resistance and plate release to flexible nitrocellulose lacquers .
Action Environment
The action of Flexricin P-4 is influenced by environmental factors such as temperature and pressure. Its low volatility and viscosity make it suitable for use in various environments . It is thermally stable up to 200°C , making it suitable for applications that require heat resistance.
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
methyl (Z,12R)-12-acetyloxyoctadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H38O4/c1-4-5-6-13-16-20(25-19(2)22)17-14-11-9-7-8-10-12-15-18-21(23)24-3/h11,14,20H,4-10,12-13,15-18H2,1-3H3/b14-11-/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMOYPQWMTBSLJK-ACQXMXPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC=CCCCCCCCC(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@H](C/C=C\CCCCCCCC(=O)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8051706 | |
| Record name | Methyl (9Z,12R)-12-(acetyloxy)octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
140-03-4 | |
| Record name | Methyl acetyl ricinoleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=140-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl acetyl ricinoleate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000140034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Flexricin P-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Flexricin P-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2398 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Octadecenoic acid, 12-(acetyloxy)-, methyl ester, (9Z,12R)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl (9Z,12R)-12-(acetyloxy)octadec-9-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8051706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl O-acetylricinoleate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.903 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL ACETYL RICINOLEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GNA03S90I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the applications of Methyl acetyl ricinoleate?
A: Methyl acetyl ricinoleate exhibits potential as a plasticizer for Polyvinyl chloride (PVC) []. Plasticizers are crucial for enhancing the flexibility and workability of PVC.
Q2: How is Methyl acetyl ricinoleate synthesized?
A: A recent study [] details an efficient synthesis method using ionic liquids as catalysts. Methyl ricinoleic acid and acetic anhydride react in the presence of the ionic liquid 1-(3-sulfonic acid) propyl-pyridinium hydrosulfate. This method boasts a high conversion rate (97.21%) under optimized conditions (80°C, 1.5 hours, and a specific molar ratio of reactants and catalyst).
Q3: What is the significance of using ionic liquids in the synthesis of Methyl acetyl ricinoleate?
A: Ionic liquids offer several advantages as catalysts in this synthesis []:
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![(2Z,5S,8R,9S,10S,13S,14S,17R)-17-Hydroxy-2-(hydroxymethylidene)-10,13,17-trimethyl-1,4,5,6,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B92145.png)


![Formanilide, 4'-[2-hydroxy-3-(isopropylamino)propoxy]-](/img/structure/B92150.png)




